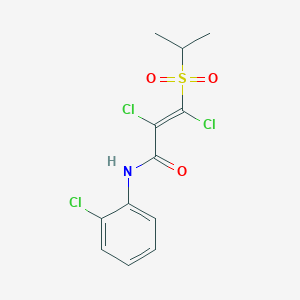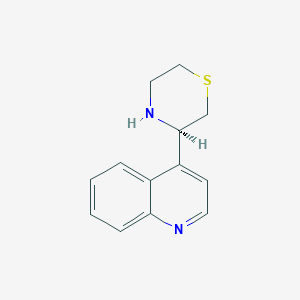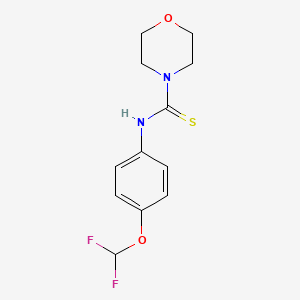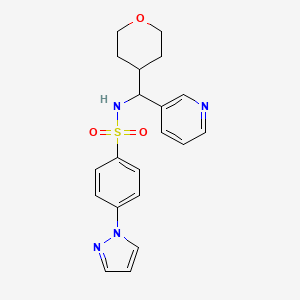
(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(isopropylsulfonyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule with multiple functional groups. It contains a propenamide group, which is a common feature in many bioactive compounds. It also has chloro groups and a sulfonyl group, which can contribute to its reactivity and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the propenamide group suggests that this compound could exist in different geometric isomers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions, while the chloro groups might be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could affect its solubility, while the chloro groups could influence its reactivity .科学的研究の応用
Molecular Structure and Photochemistry
The molecular structures and photochemical behavior of compounds similar to (E)-2,3-dichloro-N-(2-chlorophenyl)-3-(isopropylsulfonyl)-2-propenamide, such as (E)- and (Z)-N-methyl-3-(2-pyridyl)-propenamide, have been studied in solid state and in solution. These studies reveal how molecular conformation, influenced by the phase or solvent, can impact photochemical properties and lead to different behaviors in various environments (Lewis & Yoon, 1994).
Environmental Transformation of Pharmaceuticals
Research on chlorinated pharmaceuticals has shown how compounds can undergo transformation during chlorination processes used in water treatment. This is particularly relevant for compounds with similar structures to this compound, illustrating the potential environmental fate and transformation pathways of these compounds (Rodil et al., 2012).
Genotoxicity of Chlorophenols
Studies on chlorophenols, which share structural similarities with this compound, have explored their genotoxic effects. These compounds, common in industrial settings, can induce DNA damage and are linked to various health risks, emphasizing the importance of understanding the biological interactions of such compounds (DeMarini et al., 1990).
Advanced Oxidation Processes
The advanced oxidation of pharmaceuticals, including those structurally related to this compound, has been a focus of research. Techniques like ozonation and H2O2/UV have been explored for degrading such compounds in water, shedding light on the potential removal methods for these substances from the environment (Vogna et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-2,3-dichloro-N-(2-chlorophenyl)-3-propan-2-ylsulfonylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO3S/c1-7(2)20(18,19)11(15)10(14)12(17)16-9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,16,17)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNIWFUENKJVSJ-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C(=C(C(=O)NC1=CC=CC=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)/C(=C(/C(=O)NC1=CC=CC=C1Cl)\Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2831598.png)
![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2831599.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2831606.png)
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2831607.png)
![ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)
![3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2831612.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2831616.png)

![6-Chloro-4-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2831620.png)
